

# Application Notes and Protocols: NMR Spectroscopy for the Structural Elucidation of Organostannanes

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## Compound of Interest

Compound Name: *Stannane*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Organostannanes**, or organotin compounds, are a class of organometallic compounds containing at least one tin-carbon bond. Their diverse applications in catalysis, organic synthesis, and medicinal chemistry have led to a significant interest in their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of these compounds in solution.<sup>[1][2]</sup> This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for characterizing organostannanes.

Tin possesses three naturally occurring spin-½ nuclei (<sup>115</sup>Sn, <sup>117</sup>Sn, and <sup>119</sup>Sn), all of which are NMR-active and yield sharp signals over a wide chemical shift range.<sup>[3]</sup> Due to its higher natural abundance (8.58%) and slightly greater sensitivity, <sup>119</sup>Sn is the most commonly studied tin nucleus.<sup>[3][4]</sup> The combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>119</sup>Sn NMR, along with 2D correlation experiments, provides a comprehensive toolkit for determining molecular connectivity and stereochemistry.

## Key NMR Parameters for Organostannanes

The structural characterization of organo**stannanes** relies on the analysis of chemical shifts ( $\delta$ ) and spin-spin coupling constants ( $J$ ). These parameters are highly sensitive to the electronic environment, coordination number of the tin atom, and the nature of the substituents.

## Chemical Shifts ( $\delta$ )

$^1\text{H}$  NMR: The chemical shifts of protons in organo**stannanes** are influenced by the proximity to the tin atom and other functional groups. Protons on carbons directly attached to tin typically appear in the 0-1.5 ppm range.[5][6]

$^{13}\text{C}$  NMR: Carbon chemical shifts are sensitive to the electronegativity of attached atoms and hybridization.[7][8] Carbons directly bonded to tin experience shifts that can be influenced by the other substituents on the tin atom.[9][10]

$^{119}\text{Sn}$  NMR: The  $^{119}\text{Sn}$  chemical shift is a powerful diagnostic tool, spanning a very wide range (over 2500 ppm). It is particularly indicative of the coordination number at the tin center.[3][11] An increase in the coordination number generally leads to an upfield shift (to more negative ppm values) due to increased electron density around the tin nucleus.[11][12]

Table 1: Typical  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift Ranges for Organo**stannanes**

Functional Group	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
Sn-CH <sub>3</sub>	0.0 - 0.8	-10 to 10
Sn-CH <sub>2</sub> -R	0.5 - 1.5	10 to 30
Sn-Aryl	7.0 - 8.5	125 to 150
Sn-Vinyl	5.5 - 7.0	120 to 145
Sn-C≡C-R	-	80 to 110

Note: Values are approximate and can vary based on solvent and substituents.[5][6][7][8]

Table 2: Typical  $^{119}\text{Sn}$  NMR Chemical Shift Ranges by Coordination Number

Coordination Number	Compound Class Example	Typical $^{119}\text{Sn}$ Chemical Shift ( $\delta$ , ppm)
4	Tetraorganotins ( $\text{R}_4\text{Sn}$ )	+200 to -60
5	Diorganotin dihalide adducts ( $\text{R}_2\text{SnX}_2\cdot\text{L}$ )	-90 to -190
6	Diorganotin dihalide adducts ( $\text{R}_2\text{SnX}_2\cdot\text{L}_2$ )	-210 to -400
7	Heptacoordinated complexes	Can be further upfield

Reference standard: Tetramethyltin ( $\text{Me}_4\text{Sn}$ ) at  $\delta = 0$  ppm.[3][11][12]

## Spin-Spin Coupling Constants (J)

Coupling constants provide crucial information about through-bond connectivity. The magnitude of J-coupling involving tin is dependent on the hybridization of the coupled atoms and the stereochemical relationship.

Table 3: Typical  $^{119}\text{Sn}$ -X Coupling Constants in Organostannanes

Coupling Constant	Number of Bonds	Typical Range (Hz)	Structural Information
$^1\text{J}(\text{Sn}, \text{C})$	1	300 - 1500	Hybridization, coordination number
$^2\text{J}(\text{Sn}, \text{H})$	2	40 - 80	Geometry, substituent effects
$^3\text{J}(\text{Sn}, \text{H})$	3	20 - 100	Dihedral angle (Karplus-like relationship)
$^1\text{J}(\text{Sn}, \text{P})$	1	50 - 2400	Sn-P bond connectivity

Note: The magnitude of these coupling constants provides valuable structural insights.[3][13]

# Experimental Protocols

High-quality NMR spectra are contingent upon proper sample preparation and the selection of appropriate experimental parameters.

## Protocol 1: Sample Preparation

- Sample Quantity:
  - $^1\text{H}$  NMR: 1-5 mg of the organostannane compound.[[14](#)]
  - $^{13}\text{C}$  &  $^{119}\text{Sn}$  NMR: 10-50 mg, or as much as will dissolve to form a saturated solution, to compensate for the lower sensitivity of these nuclei.[[15](#)][[16](#)]
- Solvent Selection:
  - Use high-purity deuterated solvents (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ,  $\text{DMSO-d}_6$ ). The choice of solvent can influence chemical shifts.[[15](#)]
  - Ensure the solvent fully dissolves the sample to create a homogeneous solution.[[14](#)] The typical volume is 0.6-0.7 mL for a standard 5 mm NMR tube.[[14](#)]
- Filtration:
  - Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity.[[15](#)][[17](#)]
- Handling Sensitive Samples:
  - Many organostannanes are air or moisture-sensitive. For these compounds, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).[[14](#)]
  - Use degassed solvents, which can be prepared by several freeze-pump-thaw cycles.[[16](#)][[17](#)]
- Internal Standard:

- Tetramethylsilane (TMS) is the standard reference ( $\delta = 0$  ppm) for  $^1\text{H}$  and  $^{13}\text{C}$  NMR in organic solvents.[6] For  $^{119}\text{Sn}$  NMR, tetramethyltin ( $\text{Me}_4\text{Sn}$ ) is the primary reference ( $\delta = 0$  ppm).[3]

## Protocol 2: 1D NMR Data Acquisition

- $^1\text{H}$  NMR:
  - Spectrometer: 300 MHz or higher.
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: ~15 ppm, centered around 5 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16, depending on concentration.
- $^{13}\text{C}\{^1\text{H}\}$  NMR (Proton Decoupled):
  - Spectrometer: 75 MHz or higher (corresponding to 300 MHz for  $^1\text{H}$ ).
  - Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
  - Spectral Width: ~250 ppm, centered around 100 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128 to 1024+, depending on concentration and solubility.
- $^{119}\text{Sn}\{^1\text{H}\}$  NMR (Proton Decoupled):
  - Spectrometer: 111.9 MHz or higher (corresponding to 300 MHz for  $^1\text{H}$ ).

- Pulse Sequence: Inverse-gated decoupling is often used to mitigate potential negative NOE effects.
- Spectral Width: A wide spectral width (e.g., 1000 ppm) may be necessary initially to locate the signal.
- Acquisition Time: 0.5-1 second.
- Relaxation Delay: 2-10 seconds, as relaxation times can be long.
- Number of Scans: 128 to 2048+, depending on concentration.

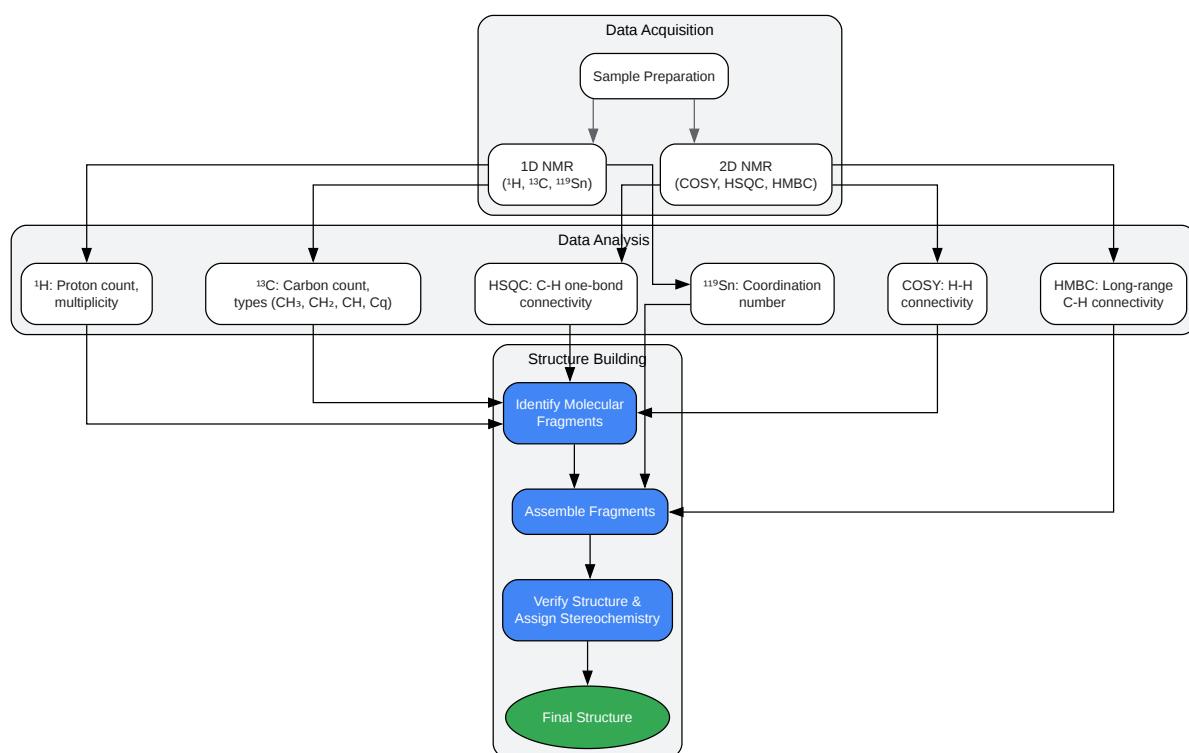
## Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are crucial for establishing connectivity.[18][19]

- COSY (Correlation Spectroscopy):
  - Purpose: Identifies  $^1\text{H}$ - $^1\text{H}$  spin systems (protons coupled to each other, typically over 2-3 bonds).
  - Key Information: Cross-peaks connect coupled protons.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: Correlates protons with directly attached heteronuclei ( $^{13}\text{C}$  or  $^{15}\text{N}$ ).[20][21][22]
  - Key Information: A cross-peak appears at the chemical shift of a proton (F2 axis) and its directly bonded carbon (F1 axis).
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: Correlates protons with heteronuclei over longer ranges (typically 2-4 bonds). [18][23]
  - Key Information: Essential for connecting molecular fragments, especially across quaternary carbons or heteroatoms.

## Data Interpretation and Structural Elucidation

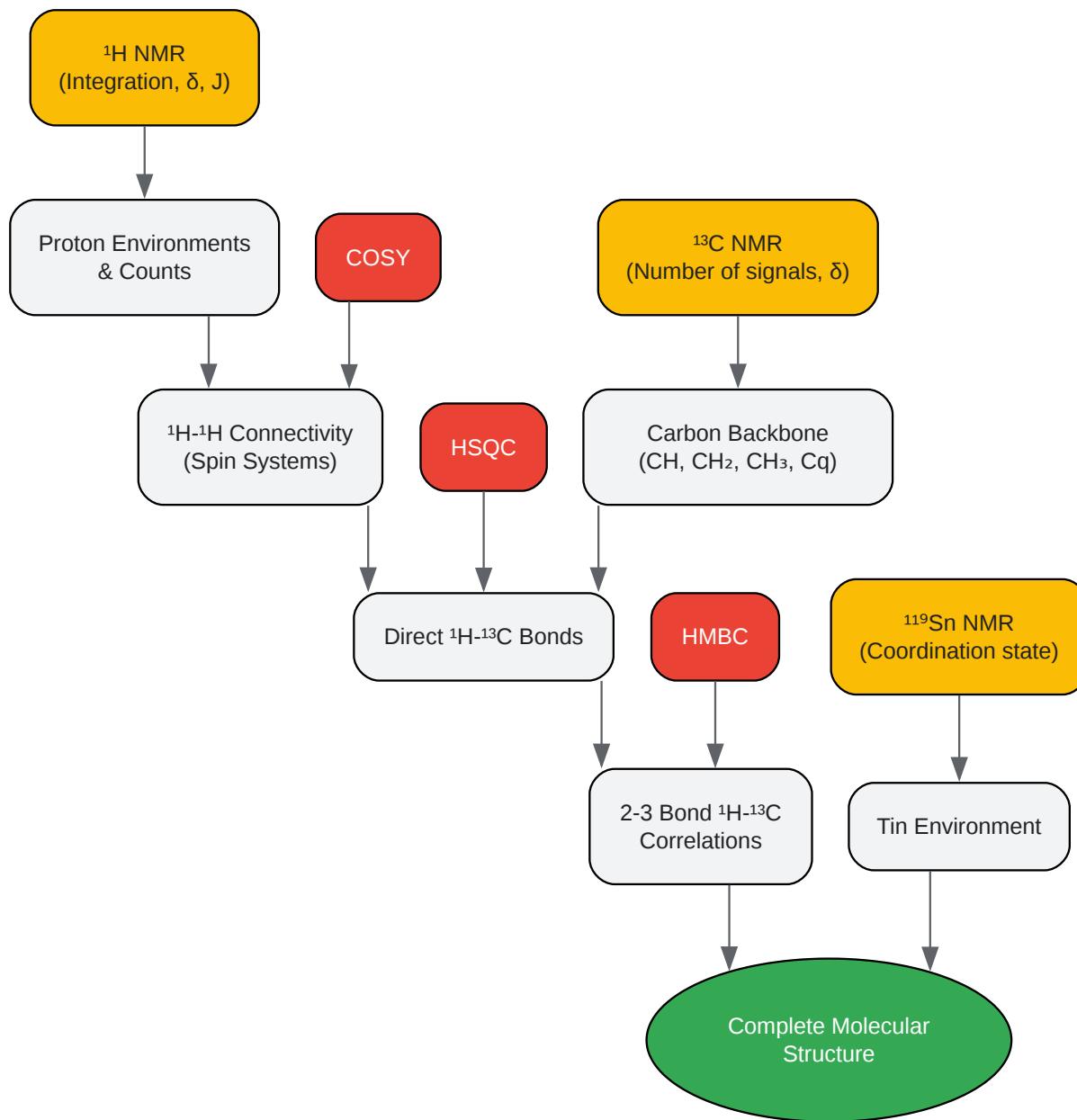
The structural elucidation of an **organostannane** is a stepwise process that integrates data from multiple NMR experiments.[24][25]



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Fig 1. Workflow for organostannane structural elucidation using NMR.

The logical process involves using different NMR datasets to build the molecular structure piece by piece. 1D spectra provide an inventory of atoms, while 2D spectra reveal the connections between them.



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Fig 2. Logical relationships in NMR data integration.

## Applications in Drug Development

Organotin compounds have garnered attention for their potential biological activities, including anticancer properties.[\[26\]](#)[\[1\]](#) NMR spectroscopy is a crucial tool in this field for several reasons:

- Structure-Activity Relationship (SAR) Studies: Unambiguous structural confirmation is the first step in any SAR study. NMR provides the detailed atomic-level information necessary to correlate specific structural features with biological activity.
- Ligand-Target Interaction: NMR can be used to study the binding of organostannane-based drug candidates to biological targets like proteins or DNA.[\[1\]](#) Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binding epitopes.
- Purity and Stability Assessment: Quantitative NMR (qNMR) can be employed to determine the purity of synthesized compounds and to monitor their stability under various conditions, which is a critical aspect of drug development.[\[27\]](#)[\[28\]](#)

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